
Trimethylolethane tripropiolate
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Overview
Description
Trimethylolethane tripropiolate is an organic compound with the molecular formula C14H12O6 It is a derivative of trimethylolethane, where the hydroxyl groups are esterified with propiolic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethylolethane tripropiolate typically involves the esterification of trimethylolethane with propiolic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (TsOH). The process involves heating the reactants in a solvent like toluene, with the removal of water using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of water and careful control of temperature and catalyst concentration to maximize the efficiency of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Trimethylolethane tripropiolate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breakdown into trimethylolethane and propiolic acid in the presence of water.
Polymerization: Can participate in polymerization reactions to form polyesters.
Common Reagents and Conditions:
Catalysts: p-Toluenesulfonic acid (TsOH), sulfuric acid.
Solvents: Toluene, dichloromethane.
Conditions: Elevated temperatures (80-120°C), removal of water to drive esterification.
Major Products:
Polyesters: Formed through polymerization reactions.
Hydrolysis Products: Trimethylolethane and propiolic acid.
Scientific Research Applications
Trimethylolethane tripropiolate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymers with unique properties.
Materials Science: Incorporated into materials to enhance thermal stability and mechanical strength.
Smart Textiles: Utilized in the production of smart textiles with phase change materials for thermal regulation.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives with improved performance characteristics.
Mechanism of Action
The mechanism of action of trimethylolethane tripropiolate primarily involves its ability to undergo esterification and polymerization reactions. The molecular structure allows it to form stable ester bonds and participate in polymerization processes, leading to the formation of high-performance materials. The presence of multiple ester groups facilitates cross-linking, enhancing the mechanical and thermal properties of the resulting polymers .
Comparison with Similar Compounds
Trimethylolpropane: Another triol with similar esterification properties.
Pentaerythritol: A tetraol used in similar applications but with different structural properties.
Neopentyl Glycol: A diol with comparable stability and resistance to hydrolysis.
Uniqueness: Trimethylolethane tripropiolate is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its ability to form multiple ester bonds makes it particularly useful in the synthesis of high-performance polymers and materials .
Properties
CAS No. |
995-34-6 |
---|---|
Molecular Formula |
C14H18O9 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;prop-2-ynoic acid |
InChI |
InChI=1S/C5H12O3.3C3H2O2/c1-5(2-6,3-7)4-8;3*1-2-3(4)5/h6-8H,2-4H2,1H3;3*1H,(H,4,5) |
InChI Key |
DMOMZACTFJYZCZ-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C#C)(COC(=O)C#C)COC(=O)C#C |
Canonical SMILES |
CC(CO)(CO)CO.C#CC(=O)O.C#CC(=O)O.C#CC(=O)O |
Origin of Product |
United States |
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